molecular formula C13H10Cl2O8S2 B13791454 3,3'-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid CAS No. 83817-55-4

3,3'-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid

Cat. No.: B13791454
CAS No.: 83817-55-4
M. Wt: 429.3 g/mol
InChI Key: BWTRVQLOHGVPIN-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₈S₂. It is known for its unique structure, which includes two chlorinated hydroxybenzenesulphonic acid groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid typically involves the reaction of 5-chloro-2-hydroxybenzenesulphonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include a temperature range of 50-70°C and a pH of around 2-3 to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid, can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulfonic acid)
  • 3,3’-Methylenebis(5-bromo-2-hydroxybenzenesulphonic) acid
  • 3,3’-Methylenebis(5-iodo-2-hydroxybenzenesulphonic) acid

Uniqueness

3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its brominated or iodinated counterparts. The presence of chlorine atoms enhances its antimicrobial properties and makes it a valuable compound in various applications .

Properties

CAS No.

83817-55-4

Molecular Formula

C13H10Cl2O8S2

Molecular Weight

429.3 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-2-hydroxy-3-sulfophenyl)methyl]-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C13H10Cl2O8S2/c14-8-2-6(12(16)10(4-8)24(18,19)20)1-7-3-9(15)5-11(13(7)17)25(21,22)23/h2-5,16-17H,1H2,(H,18,19,20)(H,21,22,23)

InChI Key

BWTRVQLOHGVPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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